molecular formula C26H29N3O5 B12127420 1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12127420
M. Wt: 463.5 g/mol
InChI Key: ASFMYISWYWKMAM-DQRAZIAOSA-N
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Description

1’-[2-(dimethylamino)ethyl]-3’-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an indole moiety in its structure suggests potential biological activity, as indole derivatives are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-(dimethylamino)ethyl]-3’-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spiro Compound Formation: The spiro linkage can be introduced by reacting the indole derivative with a suitable cyclic ketone or lactone under basic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

1’-[2-(dimethylamino)ethyl]-3’-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive indole derivatives.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1’-[2-(dimethylamino)ethyl]-3’-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione would likely involve interaction with specific molecular targets, such as enzymes or receptors, through its indole moiety. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole side chain.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

1’-[2-(dimethylamino)ethyl]-3’-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other indole derivatives

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

(4'E)-1'-[2-(dimethylamino)ethyl]-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-ethylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H29N3O5/c1-5-28-20-10-8-7-9-19(20)26(25(28)33)21(23(31)24(32)29(26)16-15-27(3)4)22(30)17-11-13-18(14-12-17)34-6-2/h7-14,30H,5-6,15-16H2,1-4H3/b22-21-

InChI Key

ASFMYISWYWKMAM-DQRAZIAOSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OCC)\O)/C(=O)C(=O)N3CCN(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OCC)O)C(=O)C(=O)N3CCN(C)C

Origin of Product

United States

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